4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide
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Description
4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H19N3O3S and its molecular weight is 273.35. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research by Purandara et al. (2018) delves into the crystal structures and Hirshfeld surface analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, closely related to 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide. These studies provide insights into molecular conformations, hydrogen-bonding patterns, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of such compounds (Purandara, Foro, & Thimme Gowda, 2018).
Synthesis and Biological Activity
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects were explored by Gul et al. (2016). This study highlights the potential of such compounds in inhibiting cytosolic carbonic anhydrase isoenzymes, indicating their relevance in developing therapeutic agents (Gul et al., 2016).
Antimicrobial and Antifungal Applications
Khudina et al. (2021) investigated the synthesis of mycostatics based on 4-aryldiazenyl-3,5-dimethylpyrazoles, including derivatives of 4-hydrazinylbenzenesulfonamide, showcasing their antimicrobial activity against various pathogenic microorganisms. This research underscores the potential of these compounds in addressing fungal infections and other microbial diseases (Khudina, Ivanova, Burgart, Gerasimova, Evstigneeva, & Saloutin, 2021).
Anticancer Research
The exploration of dibenzenesulfonamides, including new compounds synthesized from hydrazinylbenzenesulfonamides, for their anticancer effects by inducing apoptosis and autophagy pathways, as well as their carbonic anhydrase inhibitory effects on various isoenzymes, points to significant therapeutic potentials. Research by Gul et al. (2018) into these compounds reveals their efficacy in cancer treatment protocols (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).
Properties
IUPAC Name |
4-hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-11(2,15)8-14(3)18(16,17)10-6-4-9(13-12)5-7-10/h4-7,13,15H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAJSGSGLKVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)S(=O)(=O)C1=CC=C(C=C1)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.